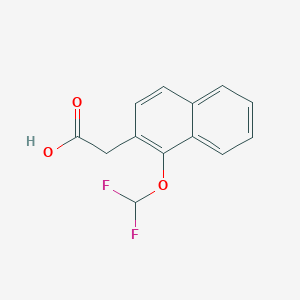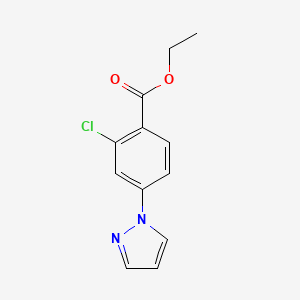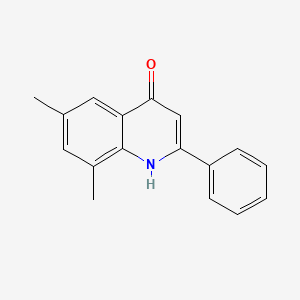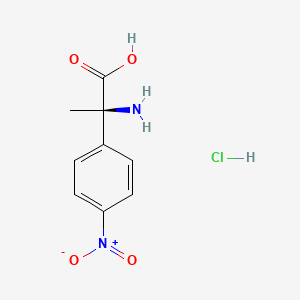
1-(Difluoromethoxy)naphthalene-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 1-(difluorometoxí)naftaleno-2-acético: es un compuesto químico con la fórmula molecular C13H10F2O3 y un peso molecular de 252.21 g/mol . Este compuesto se caracteriza por la presencia de un anillo de naftaleno sustituido con un grupo difluorometoxí y una porción de ácido acético. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-(difluorometoxí)naftaleno-2-acético típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con naftaleno, que se somete a una serie de reacciones para introducir el grupo difluorometoxí y la porción de ácido acético.
Introducción del grupo difluorometoxí: El naftaleno se hace reaccionar primero con un agente difluorometilante en condiciones específicas para introducir el grupo difluorometoxí.
Formación de la porción de ácido acético: El producto intermedio se somete entonces a otras reacciones para introducir la porción de ácido acético, típicamente involucrando reacciones de carboxilación.
Métodos de producción industrial
La producción industrial del ácido 1-(difluorometoxí)naftaleno-2-acético sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que minimiza los costes y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-(difluorometoxí)naftaleno-2-acético experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Agentes reductores: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Reactivos de sustitución: Se emplean diversos agentes halogenantes y nucleófilos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El ácido 1-(difluorometoxí)naftaleno-2-acético tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y como un reactivo en varias reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con moléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(difluorometoxí)naftaleno-2-acético implica su interacción con objetivos moleculares y vías específicas. El compuesto puede modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El ácido 1-(difluorometoxí)naftaleno-2-acético se puede comparar con otros compuestos similares, como:
Ácido naftaleno-1-acético: Estructura similar pero carece del grupo difluorometoxí.
Ácido 2,4-diclorofenoxiacético: Una auxina sintética con diferentes sustituyentes.
Ácido indol-3-acético: Una hormona vegetal de origen natural con una estructura central diferente.
La singularidad del ácido 1-(difluorometoxí)naftaleno-2-acético radica en sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H10F2O3 |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
2-[1-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-12-9(7-11(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,13H,7H2,(H,16,17) |
Clave InChI |
JAOKRKMEHNNUSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol](/img/structure/B11866340.png)
![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)



![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)



![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)

![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)
